1,1-dioxo-1,2-benzothiazol-3-one
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Overview
Description
1,1-Dioxo-1,2-benzothiazol-3-one, also known as saccharin, is an organic compound with the molecular formula C7H5NO3S. It is a white crystalline powder that is widely used as a non-nutritive sweetener. Saccharin is approximately 300-400 times sweeter than sucrose, making it a popular sugar substitute in various food and beverage products .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dioxo-1,2-benzothiazol-3-one can be synthesized through several methods. One common method involves the oxidation of o-toluenesulfonamide. This process typically involves the following steps:
Sulfation: Toluene is sulfated with sulfuric acid to produce toluenesulfonic acid.
Chlorination: The toluenesulfonic acid is then chlorinated to form toluenesulfonyl chloride.
Amidation: The toluenesulfonyl chloride is converted into toluenesulfonamide by reaction with ammonia.
Oxidation: The toluenesulfonamide is oxidized using potassium permanganate to yield this compound.
Industrial Production Methods
In industrial settings, saccharin is often produced using a method developed by O. Senn and G. F. Schlaudecker. This method involves the following steps:
Diazotization: Methyl anthranilate is diazotized to form a diazonium salt.
Sulfonation: The diazonium salt is treated with sulfur dioxide and chlorine to produce a sulfonyl chloride intermediate.
Cyclization: The sulfonyl chloride intermediate undergoes cyclization to form saccharin.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazolones.
Scientific Research Applications
1,1-Dioxo-1,2-benzothiazol-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used as a preservative and antimicrobial agent in various biological applications.
Medicine: It is used as a pharmaceutical intermediate and as a non-nutritive sweetener for diabetic patients.
Industry: It is used in the production of food and beverages, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of 1,1-dioxo-1,2-benzothiazol-3-one involves its interaction with taste receptors on the tongue. It binds to the sweet taste receptors, specifically the T1R2/T1R3 receptor complex, which triggers a signal transduction pathway leading to the perception of sweetness. Additionally, its antimicrobial action is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
1,1-Dioxo-1,2-benzothiazol-3-one is similar to other compounds in the isothiazolinone family, such as:
1,2-Benzisothiazolin-3-one: Used as a preservative and antimicrobial agent.
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
Uniqueness
What sets this compound apart is its high sweetness potency and its extensive use as a non-nutritive sweetener. Its ability to provide sweetness without contributing calories makes it a valuable compound in the food and beverage industry .
Properties
Molecular Formula |
C7H5NO3S |
---|---|
Molecular Weight |
189.14 g/mol |
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,6+1,7+1 |
InChI Key |
CVHZOJJKTDOEJC-ZFJHNFROSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]2C(=[13CH]1)[13C](=O)NS2(=O)=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2(=O)=O |
Origin of Product |
United States |
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